molecular formula C14H14F3NO3S B3002050 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide CAS No. 1017657-28-1

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide

Cat. No. B3002050
CAS RN: 1017657-28-1
M. Wt: 333.33
InChI Key: IVKIUPIZEYONJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, as described in the first paper, involves a Beckmann rearrangement followed by trifluoroacetylation. This process yields a series of compounds with potential antiplasmodial properties, which are structurally related to the compound of interest, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide. The synthesis is characterized by a one-pot reaction sequence, which is a valuable method for constructing complex molecules efficiently .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. These findings suggest that similar hydrogen bonding patterns might be expected in the compound of interest, given the presence of amide groups that are prone to hydrogen bonding .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide, the first paper's mention of molecular docking against the parasite lactate dehydrogenase (pLDH) suggests that the compound may interact with biological targets through similar mechanisms. The docking at the entrance of NAD+ in pLDH could be indicative of how the compound might react in biological systems .

Physical and Chemical Properties Analysis

The third paper discusses N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, which shares the trifluoroacetamide moiety with the compound of interest. The study of its structure in different phases and the analysis of hydrogen bonds provide valuable information on the physical and chemical properties that could be extrapolated to N-(1,1-dioxido-2,3-dihydrothiophen

Scientific Research Applications

  • Antibacterial Properties : A study by Alharbi & Alshammari, 2019 synthesized fluorine-substituted amino-1,2,4-triazines, derived from trifluoroacetamides, and evaluated them as antibacterial agents. These compounds showed significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus.

  • Preparation of Azidothiophenes : In a study by Spagnolo & Zanirato, 1996, isomeric acetyl- and trifluoroacetyl-azidothiophenes were prepared from dibromothiophenes, involving reactions with derivatives including trifluoroacetamide.

  • In Vitro Antiplasmodial Properties : Mphahlele, Mmonwa, & Choong (2017) in their research (Mphahlele, Mmonwa, & Choong, 2017) synthesized compounds including trifluoroacetamide derivatives and evaluated them for potential in vitro antiplasmodial properties against Plasmodium falciparum.

  • Herbicidal Activity : Research by Wu et al., 2011 involved synthesizing N-substituted phenoxyacetamides (derivatives of trifluoroacetamide) and testing their herbicidal activities. They found that these compounds had effective herbicidal properties against certain dicotyledonous weeds.

  • Synthesis and Characterization for Various Applications : Studies like those by Wang et al., 2014 and Küçükgüzel et al., 2013 focus on the synthesis and characterization of trifluoroacetamide derivatives for potential applications in different fields such as anti-inflammatory and anticancer treatments.

  • Mechanistic Studies in Chemical Reactions : Research by Shainyan et al., 2015 explored the reactions of trifluoroacetamide with alkenes and dienes in oxidative systems, providing insights into the mechanisms of these chemical reactions.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c1-2-10-3-5-11(6-4-10)18(13(19)14(15,16)17)12-7-8-22(20,21)9-12/h3-8,12H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKIUPIZEYONJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide

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